molecular formula C19H17BrN2O B8709159 N-(6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-yl)benzamide CAS No. 827590-44-3

N-(6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-yl)benzamide

Cat. No.: B8709159
CAS No.: 827590-44-3
M. Wt: 369.3 g/mol
InChI Key: HJVKWXMBCFDFQI-UHFFFAOYSA-N
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Description

N-(6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-yl)benzamide is a useful research compound. Its molecular formula is C19H17BrN2O and its molecular weight is 369.3 g/mol. The purity is usually 95%.
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Properties

CAS No.

827590-44-3

Molecular Formula

C19H17BrN2O

Molecular Weight

369.3 g/mol

IUPAC Name

N-(6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-yl)benzamide

InChI

InChI=1S/C19H17BrN2O/c20-13-9-10-16-15(11-13)14-7-4-8-17(18(14)21-16)22-19(23)12-5-2-1-3-6-12/h1-3,5-6,9-11,17,21H,4,7-8H2,(H,22,23)

InChI Key

HJVKWXMBCFDFQI-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)Br)NC(=O)C4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-amine (50 mg, 0.19 mmol) and benzoyl chloride (24 μL, 0.21 mmol) in dichloromethane (1 mL) at 0° C. was added diisopropylethylamine (66 μL, 0.38 mmol). The mixture was stirred at room temperature 15 hours, the solvent removed, and the residue purified by flash chromatography (0-30% ethyl acetate-hexanes) to give 18 mg (26% yield) of a yellow solid. 1H-NMR (CDCl3): δ 8.97 (s, 1H), 7.78 (d, 2H), 7.61 (m, 1H), 7.52 (m, 1H), 7.44 (t, 2H), 7.23 (m, 1H), 7.17 (d, 1H), 6.42 (d, 1H), 5.34 (m, 1H), 2.72 (m, 2H), 2.32 (m, 1H), 2.02-1.93 (m, 3H); MS m/z 369 (M−1).
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
24 μL
Type
reactant
Reaction Step One
Quantity
66 μL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Yield
26%

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